molecular formula C4H2N8O B11563846 2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine

2-Oxa-1,3,4,6,7,8,8a-heptaaza-as-indacen-5-ylamine

Cat. No.: B11563846
M. Wt: 178.11 g/mol
InChI Key: NMVIQXOUXIJWGW-UHFFFAOYSA-N
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Description

[1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine typically involves multiple steps, including oxidation, condensation, nitration, and cyclization. One common synthetic route starts with 3,4-diaminofurazan (DAF), which undergoes oxidation, followed by condensation and nitration reactions. The final cyclization step is carried out under controlled conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents to yield different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amine derivatives.

Scientific Research Applications

[1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms and fused ring systems allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetraazolo[1,5-a]pyrazin-5-amine apart is its unique combination of nitrogen-rich fused rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C4H2N8O

Molecular Weight

178.11 g/mol

IUPAC Name

4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine

InChI

InChI=1S/C4H2N8O/c5-1-3-7-10-11-12(3)4-2(6-1)8-13-9-4/h(H2,5,6,8)

InChI Key

NMVIQXOUXIJWGW-UHFFFAOYSA-N

Canonical SMILES

C1(=NC2=NON=C2N3C1=NN=N3)N

Origin of Product

United States

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